

A Comprehensive Spectroscopic and Methodological Guide to 2,6-Dimethoxybenzoyl Chloride

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Compound of Interest

Compound Name: 2,6-Dimethoxybenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic profile of **2,6-dimethoxybenzoyl chloride** (CAS No: 1989-53-3), a crucial acylating reagent in organic synthesis. The guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complemented by detailed experimental protocols for data acquisition. This information is vital for compound verification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-dimethoxybenzoyl chloride**, providing a quantitative reference for its structural features.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **2,6-Dimethoxybenzoyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	t	1H	Ar-H (para)
6.55	d	2H	Ar-H (meta)
3.85	s	6H	-OCH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2,6-Dimethoxybenzoyl Chloride**

Chemical Shift (δ) ppm	Assignment
167.0	C=O (acid chloride)
158.0	Ar-C (ortho, C-OCH ₃)
133.0	Ar-C (para)
115.0	Ar-C (ipso)
105.0	Ar-C (meta)
56.0	-OCH ₃

Note: Specific peak values for ¹³C NMR are compiled from typical values for similar structures and require experimental verification. PubChem indicates the availability of ¹³C NMR spectra[2].

1.2 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **2,6-Dimethoxybenzoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
~1780-1760	Strong	C=O Stretch	Acid Chloride
~1590	Medium-Strong	C=C Stretch	Aromatic Ring
~1250	Strong	C-O-C Asymmetric Stretch	Aryl Ether
~1110	Strong	C-O-C Symmetric Stretch	Aryl Ether

Technique: Attenuated Total Reflectance (ATR)[2]. Data is also available from KBr disc and nujol mull preparations[1].

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for **2,6-Dimethoxybenzoyl Chloride**

m/z	Relative Intensity	Assignment
200/202	High	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotopes)
165	High	[M - Cl] ⁺
137	Medium	[M - Cl - CO] ⁺
107	Medium	Fragmentation ion
77	Low	Phenyl fragment

Source: NIST Mass Spectrometry Data Center[2]. The molecular formula is C₉H₉ClO₃, with a monoisotopic mass of 200.0240218 Da[1][2].

Spectroscopic Analysis Workflow

The following diagram illustrates the generalized workflow for the spectroscopic characterization of a chemical compound like **2,6-dimethoxybenzoyl chloride**.



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Caption: Workflow for Spectroscopic Analysis of **2,6-Dimethoxybenzoyl Chloride**.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ^1H and ^{13}C NMR spectra.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2,6-dimethoxybenzoyl chloride**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
 - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
- Data Acquisition:
 - Insert the sample into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.

- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the use of the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR)[2].
- Sample Preparation:
 - Ensure the **2,6-dimethoxybenzoyl chloride** sample is a crystalline powder. No further preparation is typically needed.
- Data Acquisition:
 - Clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
 - Place a small amount of the sample onto the center of the ATR crystal.
 - Apply pressure using the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal.
 - Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to achieve a good signal-to-noise ratio.
- Data Processing:

- The instrument software automatically ratios the sample interferogram against the background to generate the final transmittance or absorbance spectrum.
- Use the software's tools to perform baseline correction and identify the wavenumbers of significant absorption peaks.

3.3 Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra via Electron Ionization (EI), a common technique for volatile, thermally stable compounds.

- Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.
- Sample Preparation:
 - Prepare a dilute solution of **2,6-dimethoxybenzoyl chloride** (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition (via GC-MS):
 - GC Conditions:
 - Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Begin at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C to ensure elution.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

- Scan Range: Set the mass analyzer to scan a range appropriate for the compound, typically from m/z 50 to 400.
- Data Processing:
 - Identify the peak in the total ion chromatogram (TIC) corresponding to **2,6-dimethoxybenzoyl chloride**.
 - Extract the mass spectrum associated with this chromatographic peak.
 - Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern to known fragmentation rules and database entries for confirmation.

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References

- 1. guidechem.com [guidechem.com]
- 2. 2,6-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]
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